

# INX-315: A Comparative Analysis in Platinum-Resistant versus Platinum-Sensitive Ovarian Cancer

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## Compound of Interest

Compound Name: *Inx-SM-3*

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INX-315, a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2), is an investigational oral therapy currently under evaluation for the treatment of various advanced cancers.<sup>[1][2]</sup> A significant focus of its clinical development has been on its potential in ovarian cancer, particularly in tumors harboring a CCNE1 amplification.<sup>[3][4]</sup> This genetic alteration is a known driver of tumorigenesis and has been linked to resistance to platinum-based chemotherapy, a standard of care in ovarian cancer treatment.<sup>[5]</sup>

This guide provides a comprehensive comparison of the available data on INX-315's performance in platinum-resistant versus platinum-sensitive ovarian cancer, drawing from preclinical findings and ongoing clinical trial results.

## Performance in Platinum-Resistant Ovarian Cancer

The primary clinical investigation of INX-315 in ovarian cancer is centered on the platinum-resistant and refractory populations. This focus is largely due to the strong correlation between CCNE1 amplification and resistance to platinum-based therapies. The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to INX-315 for the treatment of CCNE1-amplified, platinum-resistant/refractory ovarian cancer, underscoring the significant unmet medical need in this patient group.

Initial data from the Phase 1/2 INX-315-01 (NCT05735080) clinical trial has demonstrated promising antitumor activity in heavily pretreated patients with advanced cancers, including ovarian cancer.

## Clinical Trial Data: INX-315-01 (Part A Interim Analysis)

Efficacy Endpoint	Ovarian Cancer Patients (n=10)	Overall Population (n=30)
Partial Response (PR)	2 (20%)	3 (10%)
Stable Disease (SD)	8 (80%)	19 (63%)
Objective Response Rate (ORR)	20%	10%
Disease Control Rate (DCR)	100%	73%

These preliminary results suggest that INX-315 monotherapy is active in patients with CCNE1-amplified, platinum-resistant high-grade serous ovarian/fallopian cancer.

## Performance in Platinum-Sensitive Ovarian Cancer

Currently, there is a lack of direct clinical or preclinical data evaluating the efficacy of INX-315 specifically in platinum-sensitive ovarian cancer. The ongoing INX-315-01 trial's inclusion criteria for the ovarian cancer cohort (Part B) specifies patients with platinum-refractory or platinum-resistant disease.

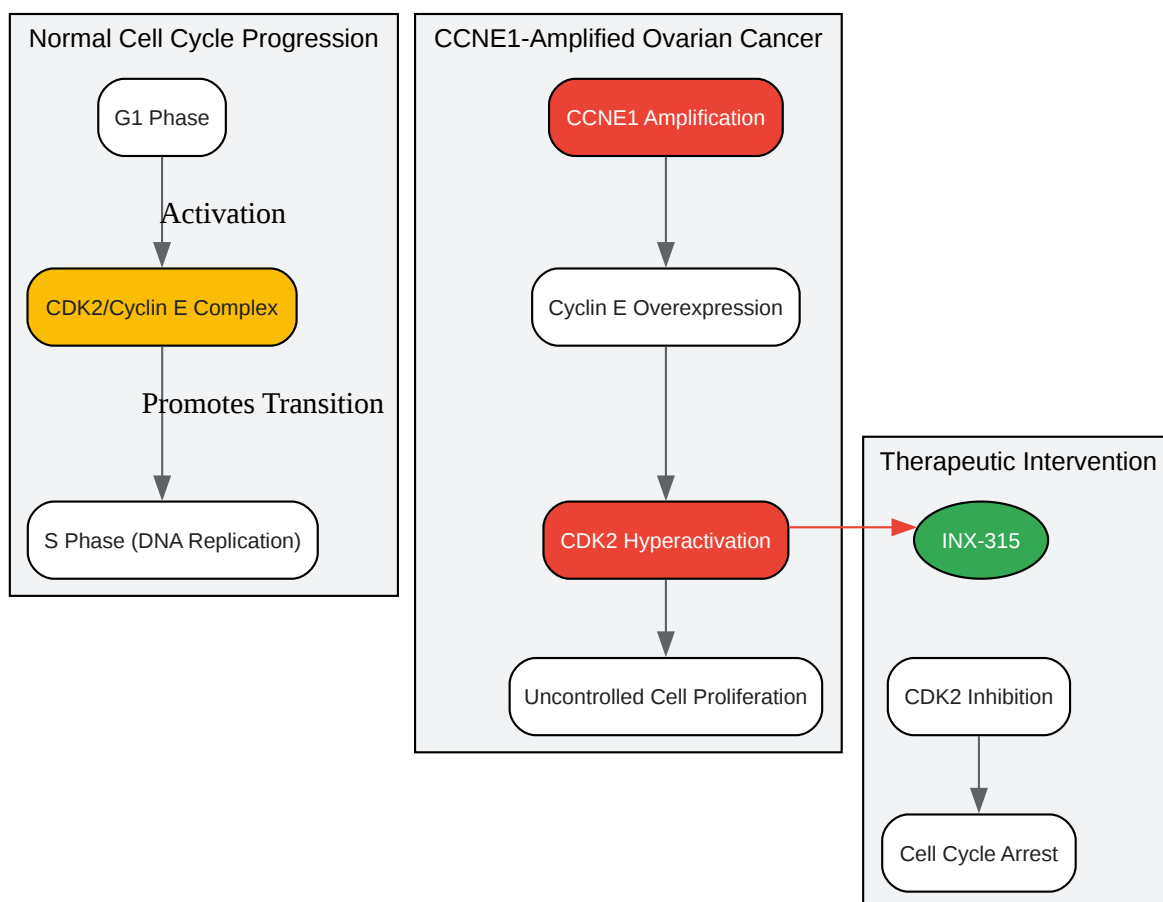
However, emerging research challenges the long-held belief that CCNE1 amplification is invariably linked to platinum resistance. A recent study has shown that approximately half of CCNE1-amplified high-grade serous ovarian carcinomas exhibit homologous recombination deficiency (HRD) and are, in fact, platinum-sensitive. This finding suggests a potential therapeutic role for targeted agents like INX-315 in a subset of platinum-sensitive patients with CCNE1 amplification. Further investigation is warranted to explore this possibility.

## Mechanism of Action: The CDK2/Cyclin E Pathway

INX-315 exerts its anticancer effects by selectively inhibiting CDK2. In many cancers, including a subset of ovarian cancers, the CCNE1 gene is amplified, leading to an overabundance of its

protein product, Cyclin E1. Cyclin E1 forms a complex with CDK2, leading to hyperactivation of the kinase. This aberrant activity promotes uncontrolled cell cycle progression from the G1 to the S phase, driving tumor cell proliferation. By inhibiting CDK2, INX-315 aims to restore normal cell cycle control, leading to cell cycle arrest and inhibition of tumor growth.

INX-315 Mechanism of Action in CCNE1-Amplified Ovarian Cancer



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Caption: Signaling pathway of INX-315 in CCNE1-amplified ovarian cancer.

## Experimental Protocols

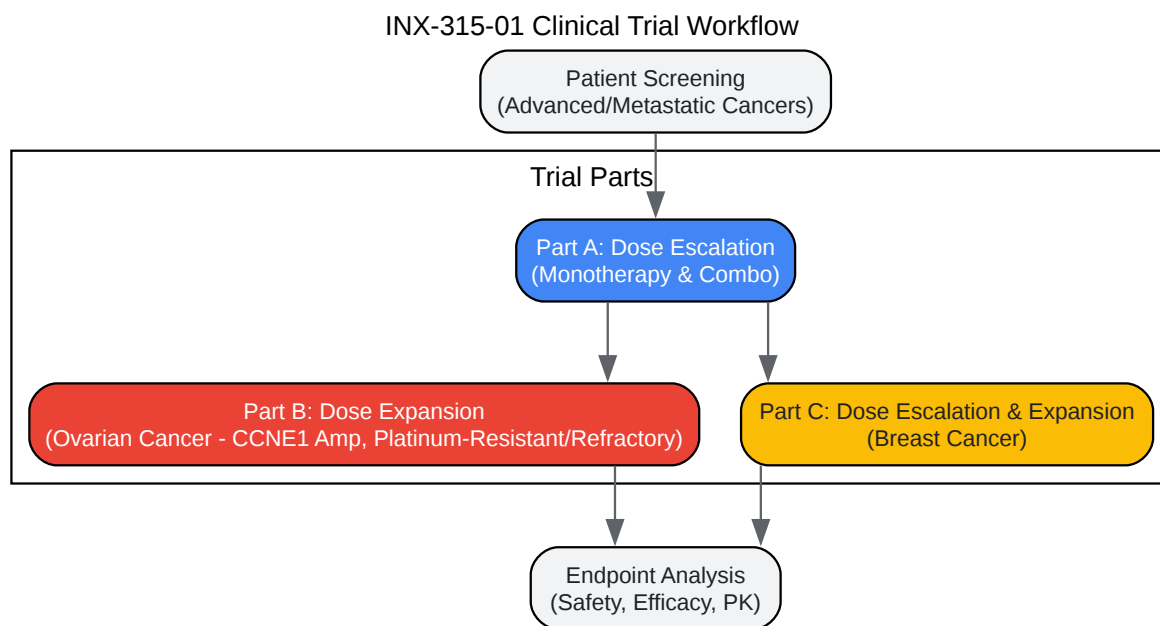
## INX-315-01 Clinical Trial (NCT05735080)

The INX-315-01 trial is a first-in-human, Phase 1/2, open-label study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of INX-315 in patients with recurrent advanced/metastatic cancers.

### Key Methodologies:

- Study Design: The trial consists of three parts:
  - Part A: Dose escalation of INX-315 monotherapy and in combination with fulvestrant.
  - Part B: Monotherapy dose expansion in patients with CCNE1-amplified, platinum-refractory or -resistant advanced/metastatic ovarian cancer.
  - Part C: Combination therapy dose escalation and expansion with abemaciclib and fulvestrant in HR+/HER2- breast cancer.
- Key Inclusion Criteria for Ovarian Cancer Cohort (Part B):
  - Advanced/metastatic platinum-resistant or platinum-refractory epithelial ovarian, fallopian tube, or primary peritoneal cancer.
  - Confirmed CCNE1 gene amplification.
  - Measurable disease as per RECIST v1.1.
  - ECOG performance status of 0 or 1.
- Key Exclusion Criteria:
  - Prior treatment with a CDK2 inhibitor.
  - Symptomatic central nervous system (CNS) metastases.
  - Certain pre-existing medical conditions.
- Endpoints:

- Primary Endpoints: Incidence of dose-limiting toxicities (DLTs) and treatment-emergent adverse events (TEAEs).
- Secondary Endpoints: Objective response rate (ORR), duration of response (DoR), disease control rate (DCR), and pharmacokinetic parameters.



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Caption: Workflow of the INX-315-01 clinical trial.

## Conclusion

INX-315 has demonstrated encouraging preliminary antitumor activity in a heavily pretreated population of patients with CCNE1-amplified, platinum-resistant ovarian cancer. The ongoing INX-315-01 trial will provide more definitive data on its safety and efficacy in this specific indication.

While there is currently no direct evidence for the use of INX-315 in platinum-sensitive ovarian cancer, the recent discovery that a significant subset of CCNE1-amplified tumors are platinum-sensitive opens a new avenue for investigation. Future studies are warranted to determine if

INX-315 could offer a therapeutic benefit to this newly identified patient population. For now, the clinical development of INX-315 remains firmly focused on addressing the unmet need in platinum-resistant disease.

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